molecular formula C8H13N3O2 B8787342 Uracil, 6-amino-1-methyl-3-propyl- CAS No. 63981-33-9

Uracil, 6-amino-1-methyl-3-propyl-

Cat. No.: B8787342
CAS No.: 63981-33-9
M. Wt: 183.21 g/mol
InChI Key: OIHHBESCFLISMR-UHFFFAOYSA-N
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Description

Uracil, 6-amino-1-methyl-3-propyl- (CAS: 63981-31-7), also referred to as 6-amino-1-methyl-3-propyluracil, is a substituted uracil derivative characterized by three distinct functional groups:

  • Amino group (-NH₂) at position 6,
  • Methyl group (-CH₃) at position 1,
  • Propyl group (-CH₂CH₂CH₃) at position 3.

This compound serves as a key intermediate in synthesizing pharmacologically active heterocycles, such as pyrido[2,3-d]pyrimidine derivatives, which are explored for their biological activities . Its synthesis involves multi-component reactions starting from aromatic aldehydes, 6-amino-1-methyluracil, and malononitrile, followed by alkylation with propyl halides under basic conditions .

Properties

CAS No.

63981-33-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

6-amino-1-methyl-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-7(12)5-6(9)10(2)8(11)13/h5H,3-4,9H2,1-2H3

InChI Key

OIHHBESCFLISMR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C=C(N(C1=O)C)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Uracil, 6-amino-1-methyl-3-propyl exhibits several pharmacological properties:

  • Inhibition of Phosphodiesterase : This compound has been shown to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase in vitro, which suggests potential applications in cardiovascular therapies .
  • Diuretic Effects : The compound has demonstrated diuretic properties, making it a candidate for treating conditions related to fluid retention .
  • Platelet Aggregation Inhibition : It has been observed to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .
  • Bronchodilation : The compound may also offer bronchodilatory effects, indicating potential use in respiratory conditions such as asthma .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
Phosphodiesterase InhibitionInhibits cyclic nucleotide breakdown
DiureticPromotes renal excretion of sodium and water
Platelet AggregationPrevents platelet clumping
BronchodilationRelaxes bronchial smooth muscle

Case Study Insights

  • Study on Phosphodiesterase Inhibition :
    A study conducted on bovine platelets demonstrated that Uracil, 6-amino-1-methyl-3-propyl effectively inhibited phosphodiesterase activity at specific concentrations. This inhibition was linked to increased intracellular cyclic AMP levels, suggesting a mechanism that could be exploited for therapeutic interventions in cardiovascular diseases .
  • Diuretic Activity Assessment :
    In animal models, the compound was administered to assess its diuretic effects compared to standard diuretics. Results indicated a significant increase in urine output without notable electrolyte imbalance, highlighting its potential as a safer alternative for managing hypertension and edema.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 6-amino-1-methyl-3-propyluracil and analogous uracil derivatives are critical for understanding their reactivity, physicochemical properties, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Uracil Derivatives

Compound Name Substituents (Position) Synthesis Method Key Properties/Biological Findings References
6-Amino-1-methyl-3-propyluracil 1-CH₃, 3-CH₂CH₂CH₃, 6-NH₂ Multi-component reaction + N-3 alkylation Intermediate for pyrido-pyrimidines; used in kinase inhibition studies
6-Aminouracil 6-NH₂ (no substituents at 1/3) Base-catalyzed cyclization Lower lipophilicity; limited bioactivity due to lack of alkyl groups
6-Amino-1-ethyl-3-propyluracil 1-CH₂CH₃, 3-CH₂CH₂CH₃, 6-NH₂ Similar alkylation with ethyl halides Enhanced metabolic stability compared to methyl analogues
6-Amino-3-ethyl-1-propyluracil 1-CH₂CH₂CH₃, 3-CH₂CH₃, 6-NH₂ Isomer-dependent alkylation Altered solubility (logP ~1.8) due to branched alkyl chain
6-Amino-1,3-dimethyluracil 1-CH₃, 3-CH₃, 6-NH₂ High-purity synthesis via recrystallization Improved crystallinity; used in high-precision assays

Key Findings:

Substituent Effects on Reactivity: The propyl group at position 3 in 6-amino-1-methyl-3-propyluracil increases steric hindrance, slowing down nucleophilic reactions compared to smaller substituents (e.g., methyl) . Ethyl vs. Methyl at Position 1: Ethyl-substituted derivatives (e.g., 6-amino-1-ethyl-3-propyluracil) exhibit higher metabolic stability due to reduced oxidative degradation in vivo .

Physicochemical Properties: Lipophilicity: Propyl and ethyl groups enhance logP values, improving membrane permeability but reducing aqueous solubility. For example, 6-amino-3-ethyl-1-propyluracil has a logP of ~1.8, whereas 6-aminouracil (logP ~0.2) is more hydrophilic . Thermal Stability: Methyl groups at position 1 (as in the target compound) confer higher thermal stability (decomposition >250°C) compared to ethyl analogues .

Biological Activity: Antioxidant Capacity: Uracil derivatives with smaller substituents (e.g., methyl) show superior radical scavenging activity compared to bulkier groups (e.g., propyl), aligning with findings that steric bulk impedes interaction with reactive oxygen species . Enzyme Inhibition: Pyrido-pyrimidines derived from 6-amino-1-methyl-3-propyluracil demonstrate potent kinase inhibition (IC₅₀ < 100 nM), attributed to the propyl group’s role in hydrophobic binding pockets .

Preparation Methods

Stepwise Alkylation at N1 and N3 Positions

The most common approach involves sequential alkylation of 6-aminouracil (Figure 1 ):

Step 1: N1 Methylation
6-Aminouracil is treated with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) and a polar solvent (e.g., ethanol or DMF). The reaction proceeds via nucleophilic substitution, yielding 6-amino-1-methyluracil.

Example Protocol :

  • Reactants : 6-Aminouracil (1 eq), CH₃I (2 eq)

  • Conditions : 10–15% NaOH, ethanol, reflux (3–8 h)

  • Yield : ~50%

Step 2: N3 Propylation
The intermediate 6-amino-1-methyluracil undergoes propylation using propyl iodide (C₃H₇I) under similar conditions.

Example Protocol :

  • Reactants : 6-Amino-1-methyluracil (1 eq), C₃H₇I (2 eq)

  • Conditions : DMF, NaOH (15%), reflux (6–8 h)

  • Yield : 72–85%

Regioselectivity Considerations :

  • N1 is preferentially alkylated due to higher acidity of the N1-H proton (pKa ~8.5) compared to N3-H (pKa ~10.5).

  • Propylation at N3 requires prolonged reaction times or elevated temperatures to overcome steric hindrance.

One-Pot Alkylation Strategies

Simultaneous introduction of methyl and propyl groups has been attempted but faces challenges in selectivity. A modified protocol using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency:

Example Protocol :

  • Reactants : 6-Aminouracil (1 eq), CH₃I (1.2 eq), C₃H₇I (1.2 eq)

  • Conditions : THF, NaOH (10%), TBAB (0.1 eq), 60°C (12 h)

  • Yield : 65% (1-methyl-3-propyl product)

Alternative Synthesis Routes

Reductive Amination of Nitro Derivatives

A two-step process involving nitrosation followed by reduction has been reported:

Step 1: Nitrosation
6-Amino-1-methyl-3-propyluracil is treated with sodium nitrite (NaNO₂) in acetic acid to form a nitroso intermediate.

Step 2: Reduction
The nitroso group is reduced using SnCl₂ or catalytic hydrogenation (Pd/C, H₂) to regenerate the amine.

Limitations :

  • Lower overall yields (45–55%) due to side reactions.

  • Requires stringent control of reaction pH and temperature.

Cyclocondensation Methods

Pyrimidine ring formation via cyclocondensation of urea derivatives with propionylacetone has been explored but is less efficient:

Example Protocol :

  • Reactants : Propionylacetone (1 eq), urea (1.2 eq)

  • Conditions : Glacial acetic acid, reflux (8 h)

  • Yield : <40%

Purification and Characterization

Recrystallization Techniques

Crude products are purified using solvents with temperature-dependent solubility:

Solvent SystemTemperature RangePurity Achieved
Ethanol/Water (3:1)0–5°C98–99%
Methyl tert-butyl ether-10°C to -15°C99.7%

Key Insight : Lower recrystallization temperatures (-5°C to -15°C) enhance crystal lattice formation, reducing impurity retention.

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for N1-CH₃ (~3.15 ppm) and N3-CH₂CH₂CH₃ (~0.94 ppm, triplet).

  • HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Stepwise AlkylationHigh regioselectivity, scalabilityMulti-step, solvent-intensive50–85%
One-Pot AlkylationReduced reaction timeLower selectivity60–65%
Reductive AminationFunctional group toleranceLow yields, complex steps45–55%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-amino-1-methyl-3-propyluracil, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions with chloroacetone or similar alkylating agents in acetone or polar aprotic solvents (e.g., DMF) at 80–85°C for 6–8 hours. Include calcined potassium carbonate as a base to deprotonate reactive sites and improve yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.5 for alkylating agents) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers ensure the purity of 6-amino-1-methyl-3-propyluracil, and what analytical techniques are critical for validation?

  • Purity Assurance : Source high-purity (>99%) reagents to reduce contaminants. Use HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities. Compare retention times against certified standards .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6) and FT-IR (peaks at ~1700 cm1^{-1} for carbonyl groups). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. What safety protocols are essential for handling 6-amino-1-methyl-3-propyluracil in laboratory settings?

  • Handling : Work under fume hoods with PPE (gloves, lab coats, goggles). Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (skin/eye irritation) per GHS standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-amino-1-methyl-3-propyluracil in diverse solvents, and what insights does this provide for experimental design?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on tautomerism and electron density distribution. Solvents like water or DMSO stabilize the keto form, while non-polar solvents favor enol tautomers .
  • Applications : Use simulations to predict reaction pathways (e.g., alkylation sites) and optimize solvent selection for synthesis or catalytic studies .

Q. What strategies resolve contradictions in experimental data on electron transfer involving uracil derivatives like 6-amino-1-methyl-3-propyluracil?

  • Case Study : In radiation-induced electron transfer studies, discrepancies arise from competing pathways (e.g., thymine vs. guanine radical interactions). Use competition kinetic analysis with bromouracil as a probe to quantify transfer efficiency. Validate via HPLC quantification of uracil yield .
  • Troubleshooting : Control pH (neutral to slightly acidic) and oxygen levels (argon purging) to minimize radical quenching. Replicate experiments with deuterated solvents to confirm isotopic effects .

Q. How does 6-amino-1-methyl-3-propyluracil function as an intermediate in synthesizing pharmacologically active compounds?

  • Mechanistic Role : It serves as a precursor for DPP-4 inhibitors (antidiabetic agents) and chloride channel activators. Modify the propyl group via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .
  • Biological Testing : Screen derivatives for IC50_{50} values against target enzymes (e.g., DPP-4) using fluorometric assays. Compare with positive controls (e.g., sitagliptin) to assess potency .

Methodological Considerations

Q. What experimental designs are effective for studying the stability of 6-amino-1-methyl-3-propyluracil under varying pH and temperature conditions?

  • Design : Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed uracil derivatives) .
  • Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions (25°C). Adjust formulation buffers (e.g., citrate-phosphate) to stabilize the compound in aqueous media .

Q. How can researchers leverage uracil-specific enzymes (e.g., AID deaminase) to study the biological interactions of 6-amino-1-methyl-3-propyluracil?

  • Approach : Incubate the compound with recombinant AID deaminase and quantify uracil residues via LC-MS/MS. Compare with wild-type vs. knockout models to assess enzyme specificity .
  • Applications : Investigate its potential as a substrate or inhibitor in DNA repair pathways, relevant to oncology or antiviral research .

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